Afatinib Dimer
Description
Properties
Molecular Formula |
C₄₈H₅₀Cl₂F₂N₁₀O₆ |
|---|---|
Molecular Weight |
971.88 |
Synonyms |
(E)-N-(4-((3-Chloro-4-fluorophenyl)(4-((4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enami |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Afatinib Dimer
Retrosynthetic Analysis and Proposed Synthetic Pathways for Afatinib (B358) Dimer
As an impurity, the Afatinib Dimer is not synthesized intentionally. Its presence is a result of side reactions. A plausible pathway for its formation involves the degradation of the (E)-4-(dimethylamino)but-2-enamide side chain of Afatinib, which is subsequently replaced by the oxalamide linker that covalently joins two parent molecules.
The linkage in the this compound is a stable covalent bond. Specifically, it is an oxalamide functional group that connects the two monomeric units. This type of linkage is distinct from the non-covalent assemblies, such as the biologically relevant homo- and heterodimers of the ErbB family of receptors that Afatinib targets. nih.gov The formation of the chemical dimer is proposed to occur via oxidative cleavage of the but-2-enamide (B7942871) side chain on two separate afatinib molecules. This could generate a reactive intermediate, possibly from the amine precursor N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine, which then reacts with an oxalyl derivative. The oxalyl moiety could arise from the degradation of other components or reagents under specific process conditions. The resulting N1,N2-bis(quinazolin-6-yl)oxalamide structure represents a stable, covalently linked dimer.
In the context of an impurity, process optimization aims to minimize or eliminate its formation. The yield of the this compound should ideally be zero. Its formation is likely influenced by oxidative conditions and the presence of reactive impurities during the final amidation step of Afatinib synthesis or during storage. jestr.org Control over reaction parameters is therefore essential to ensure the purity of the final drug substance.
Strategies to minimize the formation of the this compound impurity focus on controlling the reaction environment during the synthesis of Afatinib itself. jestr.org This includes the rigorous exclusion of oxidizing agents, control of temperature, and purification of intermediates to remove reactive species that could lead to the degradation of the side chain and subsequent dimerization.
Table 1: Proposed Conditions to Minimize this compound Formation
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of the reactive butenamide side chain and amine precursors. |
| Temperature | Low to moderate temperature | Reduces the rate of degradation reactions and formation of byproducts. google.com |
| Reagent Quality | High purity reagents | Minimizes the presence of unknown reactive species that could catalyze dimer formation. |
| Solvent | Anhydrous and deoxygenated | Prevents hydrolytic and oxidative side reactions. |
| pH Control | Neutral or slightly acidic | Avoids base-catalyzed degradation pathways that can occur under alkaline conditions. google.com |
This table is based on general principles for impurity control in pharmaceutical synthesis.
Should the this compound form, it must be removed to meet the stringent purity requirements for active pharmaceutical ingredients. The primary techniques for removing such process-related impurities are chromatographic methods and recrystallization. syncsci.com
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating impurities, even those with structures and polarities very similar to the main compound. researchgate.net This method allows for the separation of the dimer from Afatinib based on differences in their physicochemical properties.
Recrystallization is another common method for purifying the final product. By carefully selecting a solvent or solvent system in which the solubility of Afatinib and its dimer impurity differ significantly, it is possible to selectively crystallize the desired compound, leaving the impurity in the mother liquor. syncsci.comsyncsci.com Multiple recrystallization steps may be necessary to reduce the impurity to an acceptable level (typically below 0.1%). syncsci.com
Optimization of Reaction Conditions and Yields
Advanced Spectroscopic Characterization for Molecular Structure Confirmation
The definitive structure of the this compound is elucidated using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). syncsci.comresearchgate.net These methods provide unambiguous evidence for the molecular weight and the specific arrangement of atoms and functional groups.
NMR spectroscopy is indispensable for confirming the covalent structure of the this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign the structure.
The NMR spectrum of the dimer would show characteristic differences compared to that of Afatinib. The most notable change would be the complete absence of signals corresponding to the (E)-4-(dimethylamino)but-2-enamide side chain. syncsci.com This includes the vinyl protons, the methylene (B1212753) protons adjacent to the nitrogen, and the dimethylamino methyl protons in the ¹H NMR spectrum, as well as their corresponding carbons in the ¹³C NMR spectrum. In their place, a new signal for the oxalamide carbonyl carbon would appear in the ¹³C NMR spectrum, typically in the range of 158-165 ppm. The signals for the quinazoline (B50416) core and the 3-chloro-4-fluorophenyl group would remain, though their chemical shifts might be slightly altered due to the change in the C-6 substituent. The symmetry of the dimer would result in a set of signals corresponding to one half of the molecule.
Dynamic NMR (DNMR) studies at variable temperatures could also provide insight into the conformational dynamics of the dimer, such as potentially hindered rotation around the newly formed amide bonds of the oxalamide linker. nih.gov
Table 2: Comparison of Key Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Afatinib vs. This compound
| Group | Afatinib ¹H NMR (DMSO-d6) syncsci.com | This compound ¹H NMR (Expected) | Afatinib ¹³C NMR (DMSO-d6) syncsci.com | This compound ¹³C NMR (Expected) |
|---|---|---|---|---|
| Quinazoline Protons | ~7.2-9.0 | Similar, minor shifts expected | ~107-157 | Similar, minor shifts expected |
| (Dimethylamino)butenamide | ~2.8 (N(CH₃)₂), ~4.0 (CH₂), ~6.8 (CH=CH) | Absent | ~42 (N(CH₃)₂), ~57 (CH₂), ~123-132 (CH=CH), ~162 (C=O) | Absent |
| Oxalamide Carbonyl | N/A | N/A | N/A | ~160 |
This table presents known data for Afatinib and hypothesized data for the dimer based on its structure.
High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the this compound, confirming its elemental composition of C₄₈H₅₀Cl₂F₂N₁₀O₆. nih.gov The technique can detect the molecular ion with high accuracy, distinguishing it from other related substances.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which serves as a fingerprint for the molecule's structure. Upon fragmentation, the this compound is expected to exhibit characteristic losses. A primary fragmentation pathway would be the cleavage of the central oxalamide linker, which could produce a major fragment ion corresponding to the protonated afatinib amine precursor (C₂₃H₂₄ClFN₅O₂⁺). Further fragmentation of this ion would yield patterns similar to those observed for afatinib degradation products, such as the loss of the tetrahydrofuran (B95107) moiety. researchgate.netresearchgate.net The presence of two chlorine atoms would also produce a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments.
Table 3: Predicted Key MS/MS Fragments for this compound
| m/z (Monoisotopic) | Proposed Fragment | Description |
|---|---|---|
| 942.32 | [M+H]⁺ | Protonated molecular ion of this compound. |
| 472.16 | [M/2+H]⁺ | Cleavage of the oxalamide linker, yielding the protonated afatinib amine precursor. |
This table is predictive and based on the known structure of the this compound and common fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org For a hypothetical this compound, obtaining a single crystal suitable for analysis would be the first and most critical step. wikipedia.org This process involves dissolving the purified dimer in a suitable solvent or solvent mixture and slowly inducing crystallization through methods like solvent evaporation, vapor diffusion, or cooling.
Once a suitable crystal is obtained, it would be mounted on a goniometer and exposed to a focused beam of X-rays. The crystal lattice would diffract the X-rays at specific angles, creating a unique diffraction pattern. libretexts.org By measuring the intensities and angles of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org
From this electron density map, the positions of individual atoms in the this compound could be deduced, revealing crucial structural information such as:
Bond Lengths and Angles: Precise measurements of the bonds connecting the two afatinib monomers and within each monomer unit.
Stereochemistry: The absolute configuration of any chiral centers within the molecule.
Intermolecular Interactions: How the dimer molecules pack together in the crystal lattice, including hydrogen bonds and van der Waals forces.
Analysis of the crystal structure of afatinib bound to the EGFR kinase domain has shown a covalent bond between Cys797 of the protein and the Michael-acceptor group of the afatinib monomer. nih.gov In a hypothetical this compound, X-ray crystallography would be essential to confirm the nature and geometry of the linkage between the two afatinib units.
Synthesis of this compound Analogues and Probes
The synthesis of analogues and probes of a hypothetical this compound would be crucial for exploring its potential structure-activity relationships and for use in mechanistic studies.
Design Principles for Modifying Dimer Linkers and Peripheral Moieties
The design of this compound analogues would likely focus on modifying the linker connecting the two afatinib units and the peripheral chemical groups.
Linker Modification: The nature of the linker is a critical design element. Its length, flexibility, and chemical composition could significantly impact the dimer's properties.
Flexible Linkers: Employing linkers such as polyethylene (B3416737) glycol (PEG) chains of varying lengths could allow the two afatinib units to adopt multiple conformations, potentially enabling them to bind to different targets or to the same target in different ways.
Rigid Linkers: Using rigid linkers, like aromatic rings or alkynes, would restrict the conformational freedom of the dimer, holding the two afatinib units in a more defined spatial orientation. This could enhance selectivity for a specific biological target.
Peripheral Moiety Modification: Modifications to the peripheral parts of the afatinib units, such as the quinazoline core or the 3-chloro-4-fluoroaniline (B193440) group, could be explored. These changes could be designed to improve properties like solubility, cell permeability, or target engagement, drawing on the extensive structure-activity relationship studies of monomeric quinazoline-based EGFR inhibitors. mdpi.com
Table 1: Hypothetical Design Principles for this compound Analogues
| Modification Target | Design Strategy | Potential Impact |
| Dimer Linker | Varying length and flexibility (e.g., PEG, alkyl chains) | Modulate spatial orientation and binding possibilities |
| Introducing rigid elements (e.g., aromatic rings) | Enhance target selectivity and conformational stability | |
| Peripheral Moieties | Altering substituents on the quinazoline core | Influence solubility, metabolic stability, and non-covalent interactions |
| Modifying the 4-anilino group | Modulate binding affinity and selectivity for different EGFR mutants |
Stereochemical Considerations in Dimer Synthesis
Afatinib itself contains a chiral center at the 3-position of the tetrahydrofuran ring. syncsci.com The synthesis of an this compound would introduce significant stereochemical complexity.
Homochiral Dimers: If two molecules of (S)-afatinib are linked, the resulting dimer will have two (S) stereocenters. Similarly, linking two (R)-afatinib molecules would produce an (R,R)-dimer. These homochiral dimers would be diastereomers of each other and could exhibit different biological activities and physical properties.
Diastereomeric Mixtures: If a racemic mixture of afatinib is used as the starting material, the dimerization reaction would likely produce a mixture of diastereomers ((S,S), (R,R), and (S,R)), which would require separation and individual characterization.
Controlling the stereochemistry during the synthesis would be paramount. This could involve using enantiopure starting materials and stereoselective reactions to ensure the formation of a single, desired stereoisomer. ntnu.no
Preparation of Isotopic Labels for Mechanistic Studies
Isotopic labeling is a powerful tool for tracing the fate of a molecule in biological systems and for elucidating reaction mechanisms. For a hypothetical this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be incorporated.
Deuterium (²H): Replacing hydrogen atoms with deuterium at specific positions can be used to study metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These isotopes are particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies. Incorporating ¹³C or ¹⁵N at specific sites in the this compound would allow for detailed analysis of its structure and its interactions with biological macromolecules. Mass spectrometry would also be used to track the isotopically labeled fragments of the dimer.
The synthesis of these labeled analogues would require isotopically enriched starting materials or reagents at the appropriate steps in the synthetic pathway. For example, a ¹³C-labeled acyl chloride could be used in the final acylation step to introduce a ¹³C label into the acrylamide (B121943) moiety of each afatinib unit.
Molecular Interactions and Target Engagement of Afatinib Dimer
Binding Kinetics and Affinity Studies with Recombinant ErbB Receptor Domains
The activation of ErbB receptors is fundamentally linked to their dimerization, which can be ligand-induced or occur spontaneously in the case of certain oncogenic mutations. nih.govnih.gov Afatinib's interaction with the receptor influences this equilibrium.
Association and Dissociation Rate Constant Determination
Specific quantitative data detailing the association (k_on) and dissociation (k_off) rate constants for the formation of ErbB receptor dimers in the presence of afatinib (B358) are not extensively available in public literature. The kinetic studies of afatinib have predominantly focused on its irreversible covalent binding to the receptor's kinase domain, which by its nature, makes traditional dissociation rate determination challenging. Afatinib is characterized as an irreversible inhibitor, forming a covalent bond with a key cysteine residue within the ATP-binding pocket of EGFR, HER2, and ErbB4. nih.govnih.gov This covalent interaction implies a dissociation rate that approaches zero, leading to prolonged inhibition of the receptor's kinase activity. frontiersin.org
Some research suggests that TKIs that stabilize the active conformation of the EGFR kinase domain, such as afatinib, can promote the formation of receptor dimers. researchgate.netbiorxiv.org However, the kinetics of this drug-induced dimerization process have not been fully elucidated. The focus remains on the high-affinity binding and subsequent covalent modification that defines afatinib's mechanism.
Stoichiometry of Binding to Monomeric and Dimeric Receptor Units
The fundamental binding event involves one afatinib molecule interacting with the ATP-binding pocket of a single ErbB receptor kinase domain. Since a functional ErbB receptor dimer, whether a homodimer or a heterodimer, contains two intracellular kinase domains, it is inferred that such a dimer can bind up to two afatinib molecules. nih.govresearchgate.net
However, recent studies have introduced the concept of a "monomer preference" for afatinib. nih.govtandfonline.com This research suggests that afatinib is more effective against monomeric EGFR. Cells with mutations that impair dimerization showed increased sensitivity to afatinib. nih.govresearchgate.net This finding complicates a simple stoichiometric model and suggests that the monomer-dimer equilibrium of the receptor is a critical determinant of drug efficacy. While afatinib itself may induce some dimerization, its enhanced effect in the presence of agents like cetuximab, which promotes a monomer-dominant state, highlights the complexity of its interaction with different receptor populations. nih.govtandfonline.com
Allosteric and Orthosteric Binding Site Characterization of Dimeric Ligand-Target Complexes
Afatinib binds orthosterically to the ATP-binding site of the ErbB receptor kinase domains. Its mechanism as a covalent inhibitor provides a clear picture of the key interactions.
Identification of Key Residues for Dimeric Interaction
The primary interaction for afatinib is the covalent bond it forms with a specific cysteine residue within the ATP-binding pocket of the kinase domain. This key residue is Cys797 in EGFR, Cys805 in HER2, and Cys803 in ErbB4. nih.govnih.gov This interaction is crucial for its irreversible inhibition.
Beyond this covalent linkage, molecular dynamics simulations have identified other non-covalent interactions that stabilize afatinib within the binding pocket. For wild-type EGFR, residues such as Met793 play a significant role in the binding of afatinib. nih.govresearchgate.net The stability of hydrogen bonds with residues like Met793 and Cys797 contributes to the binding affinity before the covalent reaction occurs. nih.gov Structural analyses have confirmed that afatinib forms hydrogen bonds with the backbone of Met793 in the hinge region of the kinase domain. nih.gov
The table below, derived from molecular dynamics simulation data, shows key amino acid residues in the wild-type EGFR kinase domain that contribute significantly to the binding energy with afatinib.
| Residue | Binding Free Energy Contribution (ΔG_bind kcal/mol) |
| Met793 | Similar in WT and p.L747P mutant |
| Cys797 | Similar in WT and p.L747P mutant |
| Table 1: Key Amino Acid Residues in WT EGFR Binding with Afatinib. Data from molecular dynamics studies indicate the energetic contribution of key residues to the binding of afatinib. Unlike osimertinib (B560133), the binding energy contribution from these residues for afatinib was found to be similar between wild-type (WT) and the p.L747P mutant EGFR, suggesting a stable binding mode. nih.govresearchgate.net |
Comparative Analysis of Afatinib Dimer vs. Monomeric Afatinib in Receptor Modulation
The modulation of ErbB receptors by afatinib is critically dependent on the receptor's oligomeric state. Recent evidence suggests a "monomer preference" for afatinib, indicating it is more potent against monomeric EGFR than dimeric forms. nih.govtandfonline.com
Studies have shown that cells expressing dimerization-impaired EGFR mutants are significantly more sensitive to afatinib. tandfonline.com This is supported by the synergistic effect observed when afatinib is combined with the monoclonal antibody cetuximab. Cetuximab binds to the extracellular domain of EGFR, sterically hindering dimerization and shifting the monomer-dimer equilibrium towards a monomer-dominant state. nih.govoncotarget.com This shift appears to enhance afatinib's effectiveness, suggesting that afatinib more readily engages with and inhibits monomeric receptors. nih.govresearchgate.net
While some TKIs are known to induce EGFR dimerization, the combination with cetuximab overcomes this effect, leading to greater tumor growth inhibition than either agent alone. nih.gov This provides strong evidence that modulating the monomer-dimer equilibrium is a key factor in determining the therapeutic efficacy of afatinib.
The table below summarizes the comparative effects of afatinib in contexts of varying EGFR monomer-dimer equilibrium.
| Condition | EGFR State | Effect on Afatinib Efficacy |
| Afatinib alone | Induces some dimerization, but has monomer preference | Effective, but resistance can develop |
| Dimerization-impaired EGFR mutants | Monomer-dominant | Increased sensitivity to afatinib nih.govtandfonline.com |
| Combination with Cetuximab | Shifts equilibrium to monomer-dominant | Synergistic increase in efficacy nih.govtandfonline.comresearchgate.net |
| Table 2: Influence of EGFR Monomer-Dimer Equilibrium on Afatinib Efficacy. This table highlights how the oligomeric state of EGFR modulates the inhibitory activity of afatinib. |
Investigation of Cross-Reactivity with Other Kinase Families at the Molecular Level
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which functions by forming covalent bonds with specific cysteine residues within the ATP-binding sites of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803). nih.govnih.gov This mechanism leads to a potent and sustained inhibition of the kinase activity of these primary targets. nih.gov While designed for high selectivity towards the ErbB family, comprehensive kinase profiling has been employed to investigate its potential for cross-reactivity with other kinase families at a molecular level.
Initial preclinical assessments screening afatinib against a panel of 52 other tyrosine and serine/threonine kinases indicated a high degree of selectivity, with inhibitory activity confined to members of the ErbB family. nih.gov A more extensive investigation that assessed the binding properties of afatinib against 442 kinases, representing over 80% of the human kinome, further confirmed its high selectivity. nih.gov
However, more detailed kinome profiling studies have revealed some cross-reactivity, particularly at higher concentrations. One study that profiled afatinib's activity against 300 wild-type kinases identified 19 kinases that were inhibited by more than 50% at a concentration of 500 nM. reactionbiology.com A crucial molecular distinction among these off-target kinases is the presence or absence of a cysteine residue in a position analogous to Cys797 in EGFR, which is required for afatinib's characteristic irreversible covalent inhibition. reactionbiology.com
Of the 19 kinases inhibited in this screen, only six possess the analogous cysteine residue, suggesting a covalent binding mechanism similar to that seen with the ErbB family. reactionbiology.com The remaining 13 kinases lack this specific cysteine, indicating that their inhibition by afatinib occurs through a non-covalent, reversible mechanism. reactionbiology.com This highlights two distinct modes of interaction for afatinib's cross-reactivity.
Further research has identified that compensatory activation of SRC family kinases (SFKs) and focal adhesion kinase (FAK) can contribute to resistance against afatinib, suggesting a functional interaction between afatinib treatment and these kinase pathways. oncotarget.com
The detailed research findings on afatinib's kinase selectivity are summarized in the table below, which contrasts its high potency against the ErbB family with its activity against identified off-target kinases.
Table 1: Kinase Selectivity and Cross-Reactivity Profile of Afatinib
| Kinase Family | Target Kinase | IC₅₀ / % Inhibition | Cysteine for Covalent Bond | Reference |
| ErbB Family (Primary Targets) | EGFR (Wild-Type) | 0.5 nM (EC₅₀) / 15 nM (IC₅₀) | Yes (Cys797) | nih.govbpsbioscience.com |
| EGFR (L858R) | 0.2 nM (EC₅₀) | Yes (Cys797) | nih.gov | |
| EGFR (Exon 19 del) | 0.2 nM (IC₅₀) | Yes (Cys797) | mdpi.com | |
| HER2 (ErbB2) | 14 nM (EC₅₀) | Yes (Cys805) | mdpi.com | |
| HER4 (ErbB4) | 1 nM (EC₅₀) | Yes (Cys803) | mdpi.com | |
| Tec Family (Off-Target) | BLK | >50% inhibition @ 500 nM | Yes | reactionbiology.com |
| BTK | >50% inhibition @ 500 nM | Yes | reactionbiology.com | |
| TXK | >50% inhibition @ 500 nM | Yes | reactionbiology.com | |
| Src Family (Off-Target) | C-SRC | >50% inhibition @ 500 nM | No | reactionbiology.com |
| FGR | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| HCK | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| LCK | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| LYN | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| YES/YES1 | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| Other (Off-Target) | C-MER | >50% inhibition @ 500 nM | No | reactionbiology.com |
| EPHA6 | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| EPHB4 | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| IRAK1 | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| MNK1 | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| MNK2 | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| p38α/MAPK14 | >50% inhibition @ 500 nM | No | reactionbiology.com | |
| FAK | Implicated in Resistance | Not Applicable | oncotarget.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Afatinib |
| Dasatinib (B193332) |
| Erlotinib |
| Gefitinib (B1684475) |
| Lapatinib |
| Canertinib |
| Osimertinib |
| Rociletinib |
| Cetuximab |
| Pertuzumab |
| Dacomitinib |
Cellular and Biochemical Mechanism of Action of Afatinib Dimer in Vitro Studies
Modulation of Intracellular Signaling Pathways in Cell Lines
Afatinib (B358) exerts its effects by profoundly altering the intricate network of intracellular signaling that governs cell fate. By targeting the primary ErbB receptors, it initiates a cascade of inhibitory events downstream.
The initial and most critical step in Afatinib's mechanism is the inhibition of ErbB receptor activation. In vitro studies have consistently shown that Afatinib is a potent, irreversible blocker of the tyrosine kinase activity of EGFR, HER2, and ErbB4. nih.gov It achieves this by forming a covalent bond with specific cysteine residues within the kinase domain of these receptors (Cys797 in EGFR, Cys805 in HER2, and Cys803 in ErbB4). nih.govoncotarget.com This covalent binding prevents the receptor from binding ATP, thereby blocking its kinase activity.
This irreversible inhibition effectively halts both autophosphorylation of individual receptors and the transphosphorylation that occurs between partners in a dimer. nih.govoncotarget.com Since dimerization and subsequent phosphorylation are essential for activating downstream signaling, Afatinib effectively silences the entire ErbB signaling network. tandfonline.com This includes blocking the activity of not only homodimers (e.g., EGFR/EGFR) but also potent heterodimers (e.g., EGFR/HER2). tandfonline.com
Furthermore, Afatinib also prevents the transphosphorylation of ErbB3. tandfonline.com While ErbB3 has weak intrinsic kinase activity, it is a crucial signaling partner for other ErbB receptors, particularly HER2. By inhibiting its dimerization partners, Afatinib indirectly but effectively neutralizes ErbB3-mediated signaling. In-vitro kinase assays have demonstrated that Afatinib inhibits EGFR and HER2 phosphorylation at very low nanomolar concentrations, with IC₅₀ values of 0.5 nM and 14 nM, respectively. openaccessjournals.comfda.gov This potent inhibition has been confirmed in various cellular models, including non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines, where it effectively suppresses ligand-induced receptor phosphorylation. nih.govsgul.ac.uk
By blocking the primary ErbB receptor dimers, Afatinib effectively shuts down the key downstream signaling pathways that they control. The most prominent among these are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival. nih.govnih.gov
In vitro studies across numerous cancer cell lines confirm the potent inhibitory effect of Afatinib on these cascades. In nasopharyngeal carcinoma (HNE-1) and pancreatic cancer cells (BxPC-3, Capan-1), treatment with Afatinib leads to a marked decrease in the phosphorylation of both ERK and AKT. nih.govsgul.ac.uk Similarly, in NSCLC cells, including those resistant to first-generation inhibitors due to the T790M mutation, Afatinib effectively reduces the phosphorylation levels of EGFR, ERK, and Akt. nih.gov The mTOR pathway, a critical downstream effector of PI3K/AKT signaling, is also suppressed, as evidenced by the reduced phosphorylation of mTOR and its substrate, p70S6K. nih.govresearchgate.net
While inhibition is the primary effect, some studies note that sustained activation of the PI3K/AKT and MAPK/ERK pathways can be a mechanism of acquired resistance to Afatinib. researchgate.netnih.gov Additionally, Afatinib's impact on the STAT pathway is complex. Research in uveal melanoma cells shows that Afatinib-induced cell death is associated with an increase in STAT1 expression, suggesting a pro-apoptotic role in this context. nih.gov Conversely, activation of the JAK/STAT pathway has been implicated as a potential resistance mechanism in other settings. oncotarget.com
| Cell Line | Cancer Type | Pathway | Effect of Afatinib | Citation |
| HNE-1 | Nasopharyngeal Carcinoma | p-EGFR, p-AKT, p-ERK | Inhibition of EGF-induced phosphorylation | nih.govresearchgate.net |
| H1975, H1650 | Non-Small Cell Lung Cancer | p-Akt, p-mTOR, p-p70S6K, p-4EBP1, p-Erk1/2 | Dose- and time-dependent inhibition | researchgate.net |
| BxPC-3, Capan-1 | Pancreatic Cancer | p-MAPK, p-AKT | Inhibition of ligand-induced phosphorylation | sgul.ac.uk |
| OMM-1, C918, etc. | Uveal Melanoma | HER2-AKT/ERK/PI3K | Attenuation of signaling | nih.gov |
| H1650 | Non-Small Cell Lung Cancer | PI3K/AKT, MAPK/ERK | Activation noted in resistant clones | researchgate.netnih.gov |
| Oral Cancer Cell Lines | Oral Cancer | p-mTOR, p-P70S6K | Significant reduction in phosphorylation | nih.gov |
Effects on ErbB Receptor Autophosphorylation and Transphosphorylation in Cellular Contexts
Cellular Phenotypic Responses and Biological Pathways (In Vitro)
The inhibition of key signaling pathways by Afatinib translates into profound and measurable effects on cancer cell behavior and fate.
A primary consequence of blocking pro-proliferative signaling is the arrest of the cell cycle. In vitro studies demonstrate that Afatinib potently halts cell cycle progression, although the specific phase of arrest can vary depending on the cell type and drug concentration.
In several uveal melanoma cell lines, Afatinib treatment leads to a strong arrest in the G0/G1 phase of the cell cycle. nih.gov Similarly, in head and neck squamous cell carcinoma (HNSCC) cell lines, a G0/G1 arrest is observed. A study using the PC-9 lung cancer cell line showed a concentration-dependent effect, with lower concentrations (10 nM–1 μM) causing G1 arrest, while a higher concentration (10 μM) led to arrest in the S and G2/M phases. oncotarget.com In contrast, studies on nasopharyngeal carcinoma cell lines (HNE-1) reported a dose-dependent increase in the percentage of cells arrested in the S and G2/M phases. nih.govresearchgate.netnih.gov This ability to halt cellular division is a cornerstone of its anti-tumor activity.
| Cell Line(s) | Cancer Type | Phase of Arrest | Citation |
| HNE-1 | Nasopharyngeal Carcinoma | S and G2/M | nih.govresearchgate.netnih.gov |
| OMM-1, Mel202, etc. | Uveal Melanoma | G0/G1 | nih.gov |
| PC-9 | Non-Small Cell Lung Cancer | G1 (at 10 nM-1 μM), S & G2/M (at 10 μM) | oncotarget.com |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | G0/G1 |
By suppressing critical survival signals from the ErbB network, Afatinib effectively triggers programmed cell death, primarily through apoptosis. This has been documented across a wide range of cancer cell lines. nih.gov The induction of apoptosis is often caspase-dependent, as observed in H1975 and H1650 lung adenocarcinoma cells. nih.gov Mechanistically, Afatinib-induced apoptosis can proceed through various routes. In oral cancer cells, it involves the suppression of the anti-apoptotic protein Mcl-1 via the mTOR signaling axis. nih.gov In other NSCLC models, apoptosis is linked to the downregulation of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), which in turn promotes the activity of the tumor-suppressive phosphatase PP2A and leads to a decrease in AKT phosphorylation. oncotarget.com
The role of Afatinib in necroptosis, a regulated, caspase-independent form of necrosis, is not well established as an intended therapeutic mechanism. While Afatinib has been associated with the clinical adverse event of toxic epidermal necrosis, this is a complex immunological reaction and distinct from the programmed necroptosis pathway. nih.govnih.gov Interestingly, one in vitro screening study identified Afatinib as a potential inhibitor of TNF-induced necroptosis, though at high concentrations that may not be clinically relevant for this specific activity. researchgate.net Currently, the bulk of in vitro evidence points to apoptosis as the principal cell death pathway induced by Afatinib.
In response to the cellular stress induced by Afatinib, cancer cells often activate autophagy, a cellular recycling process. Multiple studies have confirmed that Afatinib treatment induces autophagy in both lung and head and neck cancer cell lines. nih.govresearchgate.net This response is largely considered a pro-survival or cytoprotective mechanism, where the cancer cell attempts to withstand the drug's effects. nih.govnih.gov This is demonstrated by the fact that inhibiting this autophagic response, for example with agents like chloroquine (B1663885) or 3-methyladenine (B1666300) (3-MA), significantly enhances the cytotoxic and apoptotic effects of Afatinib. nih.govopenaccessjournals.com
The induction of autophagy by Afatinib is mechanistically linked to the generation of reactive oxygen species (ROS) and the subsequent inhibition of the Akt/mTOR signaling pathway. researchgate.netnih.govmdpi.com In HNSCC cells, the pathway has been further defined, showing that Afatinib-induced ROS stimulates REDD1-TSC1 signaling, which leads to the inactivation of mTORC1 and the initiation of autophagy. nih.gov This interplay reveals that while Afatinib effectively kills cancer cells, it also triggers a defensive autophagic response that can be targeted to potentially improve therapeutic outcomes. nih.govresearchgate.net
Mechanisms of Cellular Resistance to Afatinib Dimer
Identification of Genetic and Epigenetic Alterations Conferring Resistance
The most frequently identified genetic alteration conferring resistance to afatinib is the acquisition of a secondary mutation in the EGFR gene, specifically the T790M mutation in exon 20. drugbank.comnih.govaacrjournals.org This "gatekeeper" mutation, located in the kinase domain of EGFR, is detected in approximately 50-70% of patients who develop resistance to afatinib. nih.gov The T790M mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the inhibitory effect of afatinib. ersnet.org The gene dosage of the T790M-containing allele has been shown to correlate with the degree of resistance in vitro. drugbank.comoncotarget.com In afatinib-resistant PC-9 cell lines, the T790M mutation emerged even at high concentrations of the drug. oncotarget.com
In addition to the T790M mutation, other less common EGFR mutations have been associated with resistance. For instance, the EGFR C797S mutation has been reported in patients who acquire resistance to third-generation EGFR inhibitors, and can co-occur with other resistance mechanisms. oncotarget.com
Epigenetic alterations also play a role in conferring resistance to afatinib. These changes, which alter gene expression without changing the DNA sequence, can contribute to the development of a drug-resistant phenotype. nih.govamegroups.org One such mechanism involves the hypermethylation of the promoter region of the ABCG2 gene, which encodes a drug efflux pump. researchgate.net Afatinib-induced activity of DNA methyltransferase (DNMT) can lead to this hypermethylation, resulting in decreased expression of ABCG2 and consequently, reduced drug efflux. researchgate.net Another epigenetic mechanism involves the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and gain mesenchymal features, which has been linked to drug resistance. amegroups.org
Table 1: Genetic and Epigenetic Alterations Associated with this compound Resistance
| Alteration Type | Specific Alteration | Effect | References |
|---|---|---|---|
| Genetic | EGFR T790M "gatekeeper" mutation | Increases ATP affinity of EGFR, reducing afatinib efficacy. | drugbank.comnih.govaacrjournals.org |
| EGFR C797S mutation | Confers resistance to third-generation EGFR inhibitors and can co-exist with other resistance mechanisms. | oncotarget.com | |
| Wild-type KRAS amplification | Promotes resistance, though dependence on this can be lost after a drug holiday. | aacrjournals.org | |
| Epigenetic | ABCG2 promoter hypermethylation | Decreases expression of the ABCG2 drug efflux pump, potentially altering intracellular drug concentration. | researchgate.net |
| Epithelial-to-Mesenchymal Transition (EMT) | Cellular phenotypic change associated with drug resistance. | aacrjournals.orgamegroups.org |
Activation of Bypass Signaling Pathways in Cell Models
In some cases, cancer cells develop resistance to afatinib by activating alternative signaling pathways that bypass the EGFR-dependent signaling cascade. oncotarget.comoaepublish.com This allows the cells to continue to proliferate and survive despite the inhibition of EGFR.
One of the most well-characterized bypass pathways involves the amplification and activation of the MET proto-oncogene. drugbank.comoncotarget.comnih.gov MET amplification has been observed in clinical samples and in afatinib-resistant cell lines. drugbank.comoncotarget.com The activation of MET can lead to the phosphorylation of HER3, which in turn reactivates the PI3K/AKT signaling pathway, a critical downstream effector of EGFR. nih.gov In vitro studies have shown that HGF, the ligand for MET, can also induce resistance to irreversible EGFR-TKIs. oncotarget.com
Another important bypass mechanism is the activation of other receptor tyrosine kinases (RTKs) such as HER2, IGF1R, and FGFR1. aacrjournals.orgersnet.orgoncotarget.com Overexpression of HER2 has been shown to confer resistance to afatinib in EGFR-mutant cell lines, and HER2 can form heterodimers with mutant EGFR. ersnet.org Activation of IGF1R signaling, sometimes mediated by the downregulation of IGF binding protein 3 (IGFBP3), can induce the PI3K-AKT and MAPK pathways, leading to afatinib resistance. aacrjournals.orgoncotarget.com Similarly, activation of FGFR1 through its ligand FGF2 in an autocrine fashion has been identified as a resistance mechanism in PC-9 cells. oncotarget.com
Furthermore, alterations in downstream signaling components can also lead to resistance. This includes the amplification of wild-type KRAS and the activation of the MAPK and PI3K-AKT pathways independent of upstream EGFR signaling. aacrjournals.orgoncotarget.com
Table 2: Key Bypass Signaling Pathways in this compound Resistance
| Pathway | Mechanism of Activation | Downstream Effects | References |
|---|---|---|---|
| MET Signaling | MET gene amplification; HGF ligand binding | Reactivation of PI3K/AKT pathway via HER3 phosphorylation. | drugbank.comoncotarget.comnih.govnih.gov |
| HER2 Signaling | HER2 overexpression and heterodimerization with mutant EGFR | Continued signaling despite EGFR inhibition. | ersnet.org |
| IGF1R Signaling | Downregulation of IGFBP3; Ligand binding | Activation of PI3K-AKT and MAPK pathways. | aacrjournals.orgoncotarget.com |
| FGFR1 Signaling | Autocrine activation by FGF2 ligand | Activation of downstream signaling. | oncotarget.com |
| Downstream Pathways | KRAS amplification; Aberrant activation of MAPK and PI3K-AKT pathways | Proliferation and survival signals independent of EGFR. | aacrjournals.orgoncotarget.com |
Strategies for Overcoming Acquired Resistance in Cell Culture (e.g., Combination with Other Agents)
To overcome acquired resistance to afatinib, various strategies have been investigated in cell culture models, primarily focusing on combination therapies.
For resistance mediated by the T790M mutation, third-generation EGFR-TKIs such as osimertinib (B560133) and rociletinib, which are specifically designed to target this mutation, have shown efficacy in vitro. aacrjournals.org
In cases of MET-driven resistance, combining afatinib with a MET inhibitor, such as crizotinib (B193316) or cabozantinib (B823), has demonstrated the ability to restore sensitivity to afatinib in resistant cell lines. oncotarget.comnih.gov This combination therapy effectively down-regulates both the MAPK and PI3K-AKT pathways. oncotarget.com Similarly, for resistance driven by AXL activation, which can co-occur with MET amplification, the combination of afatinib and cabozantinib (which also inhibits AXL) has been shown to be effective. nih.gov
For resistance involving other bypass pathways, combination strategies have also been explored. In cell lines with FGFR1 activation, the addition of an FGFR inhibitor like PD173074 could resensitize the cells to afatinib. oncotarget.com When resistance is mediated by YES1 amplification, a member of the Src family, the Src inhibitor dasatinib (B193332) has shown strong antitumor effects, both as a monotherapy and in combination with afatinib. nih.gov
Combination with antibodies targeting EGFR, such as cetuximab, has also shown promise. The combination of afatinib and cetuximab has demonstrated additive effects against certain EGFR exon 20 insertion mutations in vitro. researchgate.net
Furthermore, targeting downstream signaling pathways is another viable strategy. The combination of irreversible EGFR-TKIs with MEK inhibitors like selumetinib (B1684332) or trametinib (B1684009) has been shown to overcome or delay the emergence of resistance based on MAPK activation. oncotarget.com For resistance involving the PI3K/Akt/mTOR pathway, combining afatinib with PI3K or mTOR inhibitors has shown synergistic inhibitory activity in NSCLC cell lines. tandfonline.com
Table 3: Investigational Combination Strategies to Overcome this compound Resistance in Vitro
| Resistance Mechanism | Combination Agent(s) | Rationale | References |
|---|---|---|---|
| EGFR T790M Mutation | Osimertinib, Rociletinib | Third-generation EGFR-TKIs that specifically target the T790M mutation. | aacrjournals.org |
| MET Amplification/Activation | Crizotinib, Cabozantinib | Co-inhibition of EGFR and MET to block bypass signaling. | oncotarget.comnih.gov |
| AXL Upregulation | Cabozantinib | Dual inhibition of MET and AXL. | nih.gov |
| FGFR1 Activation | PD173074 | Inhibition of the activated FGFR1 bypass pathway. | oncotarget.com |
| YES1 Amplification | Dasatinib | Inhibition of the Src family kinase YES1. | nih.gov |
| EGFR Exon 20 Insertions | Cetuximab | Dual EGFR targeting with a TKI and a monoclonal antibody. | researchgate.net |
| MAPK Pathway Activation | Selumetinib, Trametinib | Co-inhibition of EGFR and MEK to block downstream signaling. | oncotarget.com |
| PI3K/Akt/mTOR Pathway Activation | PI-103 (dual PI3K/mTOR inhibitor) | Simultaneous inhibition of EGFR and a key survival pathway. | tandfonline.com |
Computational Chemistry and Structural Biology of Afatinib Dimer
Molecular Dynamics Simulations of Afatinib (B358) Dimer-Target Complexes
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering insights into the dynamic nature of drug-target interactions at an atomic level. ntu.edu.sg For the afatinib dimer, MD simulations are crucial for understanding how it interacts with and affects the Epidermal Growth Factor Receptor (EGFR).
MD simulations are used to assess the stability of the afatinib-EGFR complex. A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the simulated structure compared to a reference structure. Lower, stable RMSD values suggest a stable binding pose.
Studies on afatinib bound to EGFR mutants have shown that the inhibitor maintains a stable conformation within the kinase domain's binding pocket. For instance, in simulations involving single mutant (SM) and double mutant (DM) EGFR, the average RMSD for afatinib was found to be 1.7 Å and 1.5 Å, respectively. mdpi.com These low values indicate that afatinib remains stably bound, with the slightly lower value in the double mutant system suggesting a more stable interaction, which correlates with its efficacy against such resistant forms. mdpi.com In contrast, the less effective inhibitor gefitinib (B1684475) showed higher RMSD values, particularly in the double mutant, indicating weaker and less stable interactions. mdpi.com
Further simulations have explored how single nucleotide polymorphisms (SNPs) can alter the structural dynamics and binding affinity of afatinib. ntu.edu.sg The flexibility of key structural elements of the EGFR kinase domain, such as the αC helix, is influenced by these mutations, which in turn can impact the stability of the bound afatinib. ntu.edu.sg The presence of ligand is a primary factor in conferring conformational stability to the EGFR, followed by N-glycosylation and dimerization, highlighting the hierarchy of structural determinants. nih.gov
Table 1: Comparative RMSD Values from MD Simulations This table is generated based on data reported in studies of EGFR inhibitors.
| System | Average RMSD (Å) | Implication |
|---|---|---|
| Afatinib - Single Mutant EGFR | 1.7 | Stable Complex |
| Afatinib - Double Mutant EGFR | 1.5 | Highly Stable Complex |
| Gefitinib - Single Mutant EGFR | 1.9 | Stable Complex |
| Gefitinib - Double Mutant EGFR | 2.5 | Unstable Complex |
Data sourced from structural interaction studies of EGFR mutants. mdpi.com
The biological activity of EGFR is not solely dependent on the formation of simple dimers but also on the assembly of higher-order oligomers or clusters. nih.govresearchgate.net MD simulations and advanced imaging techniques are used to explore the dynamics of this process. It has been shown that ligand binding to EGFR reduces its mobility in the plasma membrane, a phenomenon linked to receptor activation. nih.gov
While receptor dimerization is a necessary first step, it is not sufficient on its own to cause the significant reduction in diffusion speed observed upon EGF binding. nih.govbiorxiv.org This suggests that higher-order clustering, mediated in part by the intracellular tyrosine kinase domain adopting an active conformation, is required. nih.gov Interestingly, studies using the inhibitor afatinib have shown that it can increase the diffusion rate of EGF-bound EGFR. biorxiv.org This finding suggests that afatinib's mechanism may counteract the processes that lead to large-scale receptor clustering and immobilization, potentially by altering the conformational state of the kinase domain. biorxiv.org
The process of EGFR activation can also involve trans-phosphorylation of nearby unbound dimers by ligand-bound dimers, which serves to amplify the signaling cascade without requiring all receptors to be ligand-bound. nih.gov This complex interplay highlights that the dynamics of receptor clustering are influenced by a combination of ligand binding, conformational changes in the receptor domains, and the specific interactions facilitated by inhibitors like afatinib. biorxiv.orgnih.gov
Stability and Conformational Flexibility of the Dimer in Solution and Bound State
Ligand-Protein Docking and Binding Free Energy Calculations for Dimeric Interactions
To quantify the strength of the interaction between afatinib and its target, computational methods like molecular docking and binding free energy calculations are employed. Docking predicts the preferred orientation of a ligand when bound to a receptor, while free energy calculations estimate the binding affinity. mdpi.com
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to calculate binding free energy. mdpi.com This method was used to compare the binding of afatinib to single and double mutant EGFR. The calculations revealed a binding free energy of -48.2 kcal/mol for afatinib with the double mutant (DM), which was significantly more favorable than the -33.5 kcal/mol calculated for gefitinib with the same mutant. mdpi.com This energy difference provides a quantitative explanation for afatinib's superior ability to inhibit the drug-resistant double mutant. mdpi.com
Energy decomposition analysis further allows for the identification of key amino acid residues that contribute most significantly to the binding energy. For afatinib, residues such as L718, K745, G796, and L844 in EGFR were identified as critical for its strong interaction. mdpi.com Free energy perturbation (FEP) and thermodynamic integration (TI) are other rigorous methods used to calculate how mutations, such as SNPs, can alter the binding affinity of afatinib, with some SNPs found to destabilize binding by up to 4.5 kcal/mol. ntu.edu.sgfrontiersin.org
Table 2: Calculated Binding Free Energies (ΔG_bind) for EGFR Inhibitors This table is generated based on data from computational studies of EGFR-inhibitor complexes.
| Inhibitor | EGFR Mutant | Calculated ΔG_bind (kcal/mol) | Method |
|---|---|---|---|
| Afatinib | Double Mutant (L858R/T790M) | -48.2 | MM/PBSA |
| Gefitinib | Double Mutant (L858R/T790M) | -33.5 | MM/PBSA |
| Gefitinib | Single Mutant (L858R) | -29.4 | MM/PBSA |
Data sourced from studies on the structural analysis of EGFR mutant-inhibitor interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of Dimeric Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov For EGFR inhibitors, 2D and 3D-QSAR models have been developed to identify the key chemical features required for potent inhibition. nih.govresearchgate.net These studies often use afatinib and its 4-anilino quinazoline (B50416) scaffold as a reference. researchgate.netjcsp.org.pk
A typical pharmacophore model for EGFR inhibitors, derived from compounds like afatinib, includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. researchgate.netmdpi.com For instance, a validated pharmacophore hypothesis (AAADRR) consists of three acceptor sites, one donor site, and two aromatic rings, with defined distances between them. researchgate.net Such models are crucial for guiding the design of new inhibitors with improved activity. researchgate.netresearchgate.net
While most existing QSAR models for EGFR focus on monomeric inhibitors, the principles and identified pharmacophoric features provide a foundational framework for the design of dimeric scaffolds. By understanding the structural requirements for binding to a single kinase domain, researchers can computationally link two such pharmacophores to create novel dimeric inhibitors. The goal of such a dimeric scaffold would be to simultaneously engage two EGFR kinase domains, potentially leading to higher affinity, increased selectivity, and novel mechanisms of action, such as enforcing a specific, inactive dimeric conformation of the receptor.
De Novo Design and Virtual Screening of Novel Dimeric EGFR Inhibitors
Computational techniques like virtual screening and de novo design are instrumental in the discovery of new drug candidates. mdpi.comeuropa.eu Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.orgmdpi.com
Pharmacophore models based on known inhibitors, including afatinib, are frequently used as filters in these screening campaigns. mdpi.com In one such workflow, a multi-stage virtual screening process combined ligand-based pharmacophores (derived from afatinib, gefitinib, and others) with structure-based models to identify novel EGFR inhibitors from a database of chemicals. mdpi.com Similarly, machine learning models have been trained on known EGFR inhibitors to screen compound libraries and identify potential fourth-generation inhibitors designed to overcome resistance. acs.org
These virtual screening and design principles can be extended to specifically search for or build novel dimeric EGFR inhibitors. The process could involve:
Scaffold Hopping: Using the core structure of afatinib as a starting point to find new, chemically distinct scaffolds with similar binding properties.
Fragment-Based Design: Computationally linking two fragments known to bind to different sub-pockets of the EGFR kinase domain or linking two complete monomeric inhibitors.
De Novo Design: Using algorithms to build entirely new molecules within the constraints of the EGFR dimer's binding site, optimizing for interactions with both protomers simultaneously.
These approaches have the potential to generate innovative dimeric compounds that could offer advantages over traditional monomeric inhibitors.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Co-Crystallography of Dimer-Target Complexes
Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary experimental techniques for determining the high-resolution three-dimensional structure of biological macromolecules and their complexes. jeolusa.com While X-ray crystallography has historically been the standard, it requires the formation of well-ordered crystals, which can be a major bottleneck for large, flexible, or multi-protein complexes like EGFR dimers. jeolusa.comcriver.com Cryo-EM, which does not require crystallization, has emerged as a powerful alternative for studying such dynamic systems. jeolusa.com
The binding of tyrosine kinase inhibitors (TKIs) like afatinib can stabilize the EGFR kinase domain in a specific conformation, which can facilitate crystallization and structure determination. nih.gov However, to date, a high-resolution experimental structure of a full this compound bound to an EGFR dimer complex has not been reported in the public domain. Existing structural data often comes from studies of individual domains or complexes with other binding partners, such as antibodies or other ligands. researchgate.netnih.gov For example, cryo-EM has been used to visualize the dimeric P pilus usher PapC, revealing how two monomers associate within the membrane. nih.gov
Chemical Stability and in Vitro Biotransformation of Afatinib Dimer
Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation, Photodegradation)
Forced degradation studies have been conducted on afatinib (B358) to determine its inherent stability under various stress conditions, as recommended by the International Conference on Harmonization (ICH) guidelines. researchgate.net These studies are crucial for identifying potential degradation products (DPs) and understanding the chemical pathways through which the molecule degrades.
Research indicates that afatinib is unstable under hydrolytic (acidic, basic, and neutral), thermal, and photolytic stress conditions. researchgate.netnih.gov In one study, a total of 11 unknown degradation products were characterized using advanced analytical techniques. researchgate.netnih.gov However, the drug was found to be stable under oxidative conditions, including exposure to hydrogen peroxide (H2O2), Fenton's reagent, and ferric chloride. researchgate.net
A primary degradation pathway involves the 4-(dimethylamino)but-2-enamide side chain, which is susceptible to moisture. tga.gov.au This sensitivity can lead to a hydrolytic cyclisation product, identified as 'CD 334', which is considered the chief impurity in both the drug substance and the final tablet form. tga.gov.au
Table 1: Summary of Afatinib Forced Degradation Studies
| Stress Condition | Stability | Key Findings |
|---|---|---|
| Hydrolysis (Acid, Base, Neutral) | Unstable | Leads to the formation of multiple degradation products. researchgate.netnih.gov A key hydrolytic product is the cyclised impurity 'CD 334'. tga.gov.au |
| Oxidation | Stable | No significant degradation observed with H2O2, Fenton's reagent, or ferric chloride. researchgate.net |
| Thermal | Unstable | Significant degradation occurs under heat stress. researchgate.net |
| Photodegradation | Unstable | The molecule degrades upon exposure to light. researchgate.net |
Stability in Simulated Biological Media (e.g., Cell Culture Media, Microsomal Preparations)
The stability of a compound in simulated biological environments is critical for interpreting the results of in vitro assays.
Cell Culture Media: Studies involving the long-term incubation of afatinib in cell culture media suggest its stability over typical experimental durations. For instance, afatinib has been incubated with cancer cell lines for periods of 24 to 72 hours to assess its biological activity, implying sufficient stability in the medium to exert its effects. oncotarget.com
Microsomal Preparations: Metabolic stability studies using rat liver microsomes (RLMs) have been performed to quantify afatinib. researchgate.netnih.gov Such studies, which measure the rate of metabolism of a drug, inherently require the compound to be stable enough in the microsomal preparation for the enzymatic reactions to be accurately assessed. researchgate.netnih.gov A study on a peptidomimetic targeting HER2 dimerization also confirmed its stability in the presence of liver microsomes, a standard in vitro model for metabolism. jcancer.org
Enzymatic Biotransformation and Metabolite Identification (In Vitro Studies)
In vitro and in vivo studies have consistently shown that afatinib undergoes minimal metabolism. nih.govtandfonline.com The biotransformation of afatinib is not primarily driven by enzymatic processes. nih.govdrugbank.com
The major circulating forms of afatinib in human plasma are not typical metabolites but rather covalent adducts formed with proteins, such as albumin. nih.govdrugbank.com This occurs through a non-enzymatic chemical reaction known as a Michael addition. tga.gov.aunih.gov
Cytochrome P450 (CYP) Enzymes: Oxidative metabolism mediated by CYP enzymes plays a negligible role in the biotransformation and elimination of afatinib. nih.govresearchgate.net In vitro studies using human hepatocytes and liver microsomes confirmed that afatinib has a low potential to either inhibit or induce major CYP isoenzymes, including CYP1A1/2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govd-nb.info Consequently, no metabolites formed by CYP enzymes were detected in human excreta. nih.gov
Glucuronidation (UGT Enzymes): In vitro data indicates that drug-drug interactions resulting from the inhibition of UDP-glucuronosyltransferase 1A1 (UGT1A1) are unlikely. nih.govd-nb.info The IC50 value, which measures the concentration of an inhibitor required to reduce an enzyme's activity by half, was determined for the inhibition of UGT1A1-catalyzed glucuronidation. tga.gov.au
Table 2: In Vitro Inhibition of Metabolic Enzymes by Afatinib
| Enzyme Family | Enzyme | Test System | Finding | IC50 Value |
|---|---|---|---|---|
| UGT | UGT1A1 | In Vitro Assay | Inhibition of β-estradiol 3-glucuronidation | 24.2 µM tga.gov.au |
| UGT | UGT2B7 (predominantly) | In Vitro Assay | Inhibition of β-estradiol 17-glucuronidation | 73.7 µM tga.gov.au |
| CYP450 | Multiple Isoforms | Human Hepatocytes & Liver Microsomes | Low potential for inhibition or induction. nih.govd-nb.info | Not applicable |
As enzymatic metabolism is minimal, the primary "biotransformation" products are covalent adducts.
Covalent Adducts: The main circulating species in human plasma are adducts of afatinib covalently bound to proteins. nih.govdrugbank.com These are formed via a non-enzymatic Michael addition reaction between the electrophilic acrylamide (B121943) group of afatinib and nucleophilic residues on proteins. tga.gov.aunih.gov
Enzymatic Metabolites: In vitro studies with human liver microsomes and hepatocytes, as well as in vivo human studies, have not identified significant quantities of metabolites produced by enzymatic pathways like those involving CYP450. nih.govd-nb.info
Enzyme Kinetics of Metabolic Transformation (e.g., CYP450s, Glucuronidation)
Investigation of Degradation Products' Molecular Activity (In Vitro)
The biological activity of degradation products is a critical safety and efficacy consideration. A study that characterized afatinib's degradation products also evaluated the in vitro anticancer potential of two major DPs, named DP2 and DP3. researchgate.netnih.gov
The activity was assessed using the A549 non-small cell lung cancer (NSCLC) cell line, and the results were compared to the parent afatinib compound. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) was determined for each compound, with a lower IC50 value indicating greater potency. The findings showed that while the degradation products had diminished anticancer activity compared to afatinib, they were not completely inactive. researchgate.netnih.gov
Table 3: In Vitro Anticancer Activity of Afatinib and Its Major Degradation Products
| Compound | Cell Line | IC50 Value (Mean ± SD) |
|---|---|---|
| Afatinib (AFT) | A549 (NSCLC) | 15.02 ± 1.49 µM researchgate.netnih.gov |
| Degradation Product 2 (DP2) | A549 (NSCLC) | 25.00 ± 1.26 µM researchgate.netnih.gov |
| Degradation Product 3 (DP3) | A549 (NSCLC) | 32.56 ± 0.11 µM researchgate.netnih.gov |
Table of Mentioned Compounds
| Compound Name | Description |
|---|---|
| Afatinib | The active pharmaceutical ingredient, an irreversible ErbB family blocker. |
| Afatinib Dimaleate | The salt form of afatinib used in the commercial drug product. tga.gov.auchemicalbook.com |
| CD 334 | A hydrolytic cyclisation degradation product of afatinib. tga.gov.au |
| DP2 | A major degradation product of afatinib identified in stress studies. researchgate.netnih.gov |
| DP3 | A major degradation product of afatinib identified in stress studies. researchgate.netnih.gov |
| Erlotinib | A first-generation, reversible EGFR tyrosine kinase inhibitor. nih.gov |
| Gefitinib (B1684475) | A first-generation, reversible EGFR tyrosine kinase inhibitor. nih.gov |
| Lapatinib | A dual tyrosine kinase inhibitor of EGFR and HER2. nih.gov |
| Glutathione | An antioxidant that can form covalent adducts with afatinib. tga.gov.au |
| β-estradiol | A substrate used in in vitro UGT enzyme assays. tga.gov.au |
Advanced Methodologies and Technologies in Afatinib Dimer Research
Proteomics and Phosphoproteomics for Systems-Level Pathway Elucidation
Proteomics and phosphoproteomics have become indispensable tools for obtaining a global view of the cellular response to treatment with tyrosine kinase inhibitors (TKIs) like afatinib (B358). mdpi.com These mass spectrometry-based techniques allow for the large-scale identification and quantification of proteins and their phosphorylation states, offering a dynamic snapshot of the signaling pathways affected by drug intervention. mdpi.comrsc.org
Research employing quantitative phosphoproteomics has been used to map the dynamic changes in tyrosine phosphorylation following treatment of lung adenocarcinoma cells with afatinib. nih.gov These studies help identify not only the intended targets of the inhibitor but also potential off-targets and downstream signaling nodes. aacrjournals.org For instance, in TKI-sensitive cells, afatinib effectively reduces the phosphorylation of key signaling proteins such as EGFR, SHC1, GAB1, and STAT5A. nih.gov By comparing proteomic and phosphoproteomic profiles of sensitive versus resistant cells, researchers can uncover the complex signaling adaptations that lead to drug resistance. mdpi.comuu.nl
Integrative analysis of the proteome and phosphoproteome in non-small cell lung cancer (NSCLC) cells during afatinib treatment has revealed adaptive resistance mechanisms. mdpi.comresearchgate.net Upon initial treatment, cells can adapt by upregulating Ca²⁺/calmodulin-related signaling and adhesion signaling pathways. mdpi.comresearchgate.net Phosphoproteomic data also show a reactivation of the PI3K/mTOR and MEK/ERK signaling pathways within days of afatinib exposure, representing a key survival strategy for cancer cells. mdpi.com Furthermore, studies have identified the upregulation of other receptor tyrosine kinases, such as AXL and FGFR1, as bypass mechanisms that sustain pro-survival signaling despite the inhibition of EGFR family dimers. mdpi.com
Table 1: Key Pathway Alterations Identified by Proteomics in Afatinib-Treated Cells
| Pathway/Process | Observation | Implication | Reference(s) |
| EGFR Signaling | Decreased phosphorylation of EGFR, SHC1, GAB1, STAT5A | Effective on-target inhibition in sensitive cells | nih.gov |
| PI3K/Akt/mTOR | Reactivation of pathway after initial inhibition | Adaptive resistance mechanism | mdpi.comnih.gov |
| MAPK/Erk | Reactivation of pathway after initial inhibition | Adaptive resistance mechanism | mdpi.comnih.gov |
| Ca²⁺ Signaling | Upregulation of Ca²⁺/calmodulin-related proteins | Early adaptive response to afatinib | mdpi.comresearchgate.net |
| Cell Adhesion | Regulation of adhesion-related processes | Adaptive resistance mechanism | uu.nlresearchgate.net |
| AXL/FGFR1 Signaling | Increased expression and activation | Bypass track signaling conferring resistance | mdpi.com |
High-Throughput Screening (HTS) Methodologies for Dimer Activity
High-Throughput Screening (HTS) provides the necessary scale and speed to screen large compound libraries for activity against specific biological targets. In the context of afatinib, HTS methodologies are pivotal for identifying novel inhibitors, characterizing the activity of covalent inhibitors, and assessing their selectivity across the kinome. As afatinib's targets, the ErbB family receptors, function as dimers, HTS assays are typically designed to measure the inhibition of the kinase activity inherent in these dimeric complexes.
One powerful HTS approach combines activity-based protein profiling (ABPP) with quantitative mass spectrometry to globally assess the targets of covalent kinase inhibitors in native biological systems. nih.gov This method uses probes that mimic the inhibitor structure to map on- and off-target interactions directly in complex proteomes, allowing for an unbiased view of an inhibitor's selectivity. nih.gov Such proteomic profiling can define the concentration window in which a covalent inhibitor like afatinib selectively engages its intended targets before significant off-target reactivity occurs. nih.gov
Intact Mass Spectrometry has also been adapted for HTS to directly identify compounds that form an irreversible bond with a target protein. momentum.bio This technique can rapidly screen thousands of compounds by detecting the mass shift that occurs when a covalent inhibitor binds to its target protein. momentum.bio Beyond primary hit identification, this method can be used in secondary screens to determine the kinetic parameters of inhibition, such as the inactivation rate (k_inact) and the inactivation constant (K_I), which are critical metrics for ranking the potency of irreversible inhibitors. momentum.biodrughunter.com Additionally, high-throughput virtual screening, which uses computational models to predict binding, has been employed to screen vast libraries of compounds and has successfully identified tyrosine kinase inhibitors like afatinib as potential binders to various protein targets. nih.govresearchgate.net
Table 2: High-Throughput Screening Methodologies in Covalent Inhibitor Research
| Methodology | Principle | Application for Afatinib/Dimer Research | Reference(s) |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to map inhibitor-protein interactions across the proteome. | Determines the on-target and off-target profile of afatinib, defining its selectivity for ErbB dimers. | nih.gov |
| Intact Mass Spectrometry HTS | Detects the mass shift of the target protein upon covalent binding of an inhibitor. | Primary screening for novel covalent inhibitors of ErbB kinases and secondary screening for kinetic characterization. | momentum.bio |
| High-Throughput Virtual Screening | Computationally docks large libraries of compounds into a target's binding site to predict affinity. | Identifies potential new scaffolds for ErbB family inhibitors and predicts binding modes. | nih.govresearchgate.net |
| Fluorescence-Based Kinase Assays | Measures kinase activity through changes in fluorescence, often using peptide substrates. | Quantifies the inhibitory potency of compounds against the kinase activity of ErbB dimers in a high-throughput format. | researchgate.net |
Biosensors and Nanotechnology for Real-Time Dimer-Target Interaction Monitoring
The development of sophisticated biosensors and nanotechnologies has opened new avenues for studying drug-target interactions and their downstream signaling effects in real-time and within the complex environment of a living cell. mdpi.com These technologies are particularly valuable for understanding the dynamic processes governed by afatinib's inhibition of ErbB receptor dimers.
Fluorescence Resonance Energy Transfer (FRET)-based biosensors are powerful tools for visualizing kinase activity with high spatiotemporal resolution. nih.gov Researchers have successfully used an improved FRET-based ERK biosensor to quantitatively measure single-cell ERK dynamics in patient-derived colorectal cancer organoids. nih.gov This work revealed that treatment with afatinib eliminates the oscillations in ERK activity that are driven by EGFR, demonstrating that upstream EGFR activity is a significant driver of the MAPK pathway even in tumors with downstream mutations. nih.gov This provides a direct, real-time readout of the functional consequences of afatinib's engagement with its dimeric targets.
Nanotechnology offers novel platforms for biosensor development. thesimonscenter.orgmdpi.com Nanomaterials such as gold nanoparticles, carbon nanotubes, and quantum dots can be functionalized to create highly sensitive electrochemical or optical biosensors. mdpi.comnih.gov While not yet widely reported specifically for afatinib dimer interactions, these technologies hold immense promise. For example, a nanobiosensor could be designed to detect the conformational changes in an ErbB receptor as it transitions from a monomer to a dimer, or to measure the binding kinetics of afatinib to the receptor's active site in real-time. nih.govamazonaws.com Such tools could provide unprecedented insight into how afatinib disrupts the function of specific ErbB dimer pairs.
Table 3: Biosensor and Nanotechnology Applications in Kinase Inhibitor Research
| Technology | Principle | Relevance to this compound Research | Reference(s) |
| FRET-Based Biosensors | Measures protein-protein interactions or conformational changes via energy transfer between two fluorophores. | Real-time monitoring of downstream kinase activity (e.g., ERK) in single cells upon afatinib treatment to assess functional target inhibition of ErbB dimers. | nih.gov |
| Sox-Based Chemosensors | A fluorescent amino acid (Sox) incorporated into a peptide substrate shows enhanced fluorescence upon phosphorylation. | Provides a continuous, real-time assay to measure the kinase activity of ErbB family members and its inhibition by afatinib. | researchgate.net |
| Electrochemical Nanobiosensors | Utilizes nanomaterials on an electrode to detect changes in electrical signals upon analyte binding. | Potential for label-free, real-time detection of afatinib binding to EGFR or monitoring changes in receptor phosphorylation status. | mdpi.comnih.gov |
| Optical Nanobiosensors | Employs nanomaterials (e.g., gold nanoparticles, quantum dots) that change optical properties upon interaction with a target. | Potential for highly sensitive detection of receptor dimerization or its inhibition by afatinib. | nih.gov |
CRISPR/Cas9 for Target Validation and Resistance Modeling in Cell Lines
The CRISPR/Cas9 gene-editing system has revolutionized functional genomics, providing a powerful and precise tool for target validation and the investigation of drug resistance mechanisms. nih.gov Different CRISPR-based strategies, including gene knockout (CRISPRko), transcriptional interference (CRISPRi), and transcriptional activation (CRISPRa), can be deployed in large-scale screens to systematically identify genes that modulate a cell's response to a drug like afatinib. mdpi.com
CRISPR/Cas9 screens are instrumental in validating that the intended targets (i.e., ErbB family dimers) are responsible for the drug's efficacy. More importantly, they are widely used to model and uncover the genetic drivers of acquired resistance. nih.gov In a typical resistance screen, a library of cells, each with a different gene knocked out, is treated with the drug. Genes whose knockout allows cells to survive and proliferate are identified as resistance-conferring genes. nih.gov
For instance, genome-wide CRISPR screens have been performed in NSCLC cell lines to identify genes that drive resistance to EGFR inhibitors. nih.govaacrjournals.org A 3D CRISPR screen recently identified that the loss of ERRFI1 (MIG6), a negative regulator of EGFR, leads to resistance against RET tyrosine kinase inhibitors by activating EGFR signaling. aacrjournals.org Notably, this resistance could be overcome by combining the RET inhibitor with an EGFR inhibitor like afatinib, highlighting how CRISPR screens can uncover vulnerabilities and suggest effective combination strategies. aacrjournals.org Such studies have also been used to functionally investigate the role of specific mutations and identify novel cancer drivers that contribute to TKI resistance. researchgate.net These unbiased, genome-wide approaches are critical for anticipating clinical resistance and developing next-generation therapeutic strategies. mdpi.com
Table 4: Examples of Genes Identified by CRISPR Screens Related to TKI Resistance
| Gene/Pathway | Function | Role in Resistance | Reference(s) |
| ERRFI1 (MIG6) | Negative regulator of EGFR signaling. | Loss of function leads to EGFR activation, bypassing other TKI targets. Afatinib can overcome this resistance. | aacrjournals.org |
| KEAP1 | Component of an E3 ubiquitin ligase complex that targets NRF2 for degradation. | Loss of KEAP1 confers resistance to multiple drugs through elevated NRF2 activity. | nih.gov |
| BIRC5 (Survivin) | Member of the inhibitor of apoptosis (IAP) family. | Overexpression identified as a potential mechanism of afatinib resistance in NSCLC. | nih.govnih.gov |
| Src Family Kinases (SFK) | Non-receptor tyrosine kinases. | Identified as EGFR-independent drivers of resistance to EGFR-TKIs. | nih.gov |
| MET | Receptor tyrosine kinase. | Amplification is a known bypass mechanism conferring resistance to EGFR inhibitors. | researchgate.net |
Future Directions and Emerging Paradigms for Dimeric Afatinib Research
Rational Design of Multi-Targeting Dimeric Inhibitors
The clinical efficacy of afatinib (B358) stems from its ability to block signaling from various homo- and heterodimers formed by the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). drugbank.com This inherent multi-targeting capability provides a strong rationale for the design of new dimeric or multi-target inhibitors that can offer enhanced potency, improved selectivity, and a better resistance profile. The rational design of such inhibitors is a complex process rooted in structural chemistry and pharmacophore modeling. sci-hub.se
Structure-based drug design (SBDD) is another cornerstone of this effort, utilizing high-resolution structural data of target proteins to guide the design process. nih.govresearchgate.netfrontiersin.org By understanding the precise interactions between afatinib and the ATP-binding pocket of ErbB receptors, medicinal chemists can design bivalent or dimeric ligands. These inhibitors could feature two afatinib-like warheads connected by a flexible linker, designed to simultaneously engage two kinase domains within a receptor dimer, potentially leading to a significant increase in binding affinity and inhibitory activity.
Strategies for Overcoming Dimer-Specific Resistance Mechanisms
Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including afatinib, is a major clinical challenge. Many resistance mechanisms are intrinsically linked to protein dimerization. For example, tumors can develop resistance by amplifying alternative receptor tyrosine kinases like HER2 or MET, or by upregulating their ligands, which leads to the formation of drug-insensitive signaling dimers that bypass the inhibited EGFR. dovepress.comdovepress.com
A key resistance pathway involves the formation of HER2-HER3 heterodimers, which can sustain downstream signaling via the PI3K/Akt pathway. Because afatinib inhibits HER2, it is better equipped to counteract this mechanism than first-generation, EGFR-specific TKIs. dovepress.comdovepress.com However, resistance can still emerge. Strategies to overcome these dimer-specific mechanisms often involve combination therapies.
Preclinical studies have shown that combining afatinib with EGFR-targeted monoclonal antibodies like cetuximab can lead to synergistic tumor shrinkage. amegroups.org This is because the two drugs have complementary mechanisms: afatinib provides intracellular irreversible inhibition of kinase activity, while cetuximab acts extracellularly to prevent receptor dimerization. amegroups.orgaacrjournals.org This dual blockade more effectively shuts down ErbB signaling and can overcome resistance mediated by the T790M mutation. amegroups.org Other emerging strategies include combining afatinib with inhibitors of downstream signaling nodes (like MEK or PI3K inhibitors) or with inhibitors of other receptor families (like c-MET) that contribute to resistance through dimer-switching. amegroups.orgnih.govoncotarget.com
| Resistance Mechanism | Associated Dimerization | Strategy to Overcome | Reference |
| T790M Mutation | Favors active EGFR dimer conformation | Combination with cetuximab to block dimerization | amegroups.org |
| HER2 Amplification | Increased HER2-containing dimers (e.g., HER2-HER3) | Afatinib's inherent HER2 inhibition; combination with other HER2-targeted agents | dovepress.com |
| MET Amplification | Formation of MET-HER3 dimers, activating PI3K/Akt pathway | Combination with c-MET inhibitors | oncotarget.com |
| MAPK Pathway Activation | Bypass signaling independent of EGFR dimers | Combination with MEK inhibitors | amegroups.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Dimer Design and Optimization
The design of novel multi-target and dimeric inhibitors is a complex, multi-parameter optimization problem ideally suited for artificial intelligence (AI) and machine learning (ML) applications. mdpi.com These computational tools are revolutionizing drug discovery by accelerating the identification of promising candidates, predicting their properties, and optimizing their structures. accc-cancer.org
Generative modeling, a subset of deep machine learning, can be used to design novel chemical structures from scratch. nih.govmdpi.com A generative model could be trained on the vast chemical space of known kinase inhibitors and then "focused" using the structural features of afatinib and its covalent binding mechanism to generate new molecules predicted to have potent, irreversible, and multi-target activity. nih.govmdpi.com Such models can be combined with 3D-pharmacophore screening to ensure the new designs retain the necessary geometry to bind to the desired targets. mdpi.com
| AI/ML Technique | Application in Dimeric Inhibitor Design | Potential Outcome | Reference |
| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of molecules with afatinib-like scaffolds and multi-target properties. | Novel, synthesizable drug candidates with desired inhibitory profiles. | nih.govmdpi.comnih.gov |
| Deep Learning QSAR | Predicting the potency and selectivity of designed inhibitors against multiple kinases. | Prioritization of candidates for synthesis and testing, reducing experimental costs. | tandfonline.com |
| Graph Neural Networks (GNNs) | Learning from the structural graph of molecules to predict kinase-inhibitor interactions. | More accurate prediction of binding affinity and potential resistance mutations. | tandfonline.com |
| Reinforcement Learning | Optimizing molecular structures iteratively to maximize desired properties (e.g., potency, low toxicity). | Highly optimized lead compounds for preclinical development. | nih.gov |
Theoretical Implications of Dimerization for Irreversible Kinase Inhibition Mechanisms
The irreversible nature of afatinib, which forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, is a key aspect of its potency and sustained activity. nih.govpnas.org The process of receptor dimerization has profound theoretical implications for this mechanism of inhibition. Dimerization is not merely a prerequisite for activation; it induces significant conformational changes within the kinase domain that can alter inhibitor binding and efficacy.
Computational studies and structural biology have revealed that the kinase domain is conformationally dynamic. acs.orgelifesciences.org The formation of an asymmetric dimer, where one kinase domain acts as an "activator" and the other as a "receiver," is essential for catalytic activity. nih.gov This allosteric activation mechanism alters the conformation of key structural elements like the αC-helix and the DFG motif. elifesciences.orgnih.gov These changes directly impact the ATP-binding pocket where afatinib binds.
Theoretically, the stability and conformation of the target dimer could influence the accessibility of the Cys797 residue and the non-covalent binding affinity (Ki) that precedes the irreversible covalent bond formation. pnas.org For instance, the formation of different heterodimers (e.g., EGFR-HER2 vs. EGFR-HER3) could present slightly different conformational landscapes, potentially altering the kinetics of irreversible inhibition. Molecular dynamics simulations can be employed to model these states and predict how dimerization affects the binding pose and reactivity of afatinib. nih.gov Understanding these theoretical implications is crucial for designing future irreversible inhibitors that are either selective for specific dimer conformations or, conversely, are broadly effective regardless of the dimeric state of the receptor. This knowledge could also help explain why certain resistance mutations that affect dimerization are less sensitive to inhibition.
Q & A
Q. What is the molecular mechanism by which afatinib inhibits EGFR/HER2 dimerization, and how does this differ from first-generation EGFR inhibitors?
Afatinib irreversibly binds to cysteine residues (Cys773 in EGFR, Cys805 in HER2) within the kinase domains of EGFR and HER2, blocking transphosphorylation within ErbB family dimers. Unlike reversible inhibitors like gefitinib, afatinib’s covalent binding ensures prolonged suppression of downstream signaling (e.g., MAPK, PI3K/AKT) until new receptors are synthesized . Preclinical studies show that afatinib disrupts both homodimers (EGFR-EGFR) and heterodimers (EGFR-HER2), making it effective against tumors dependent on HER2 signaling .
Q. How should researchers design in vitro experiments to evaluate afatinib’s efficacy against EGFR-mutant NSCLC cell lines?
- Cell Line Selection : Use NSCLC lines with common EGFR mutations (e.g., exon 19 deletions, L858R) and uncommon mutations (e.g., G719X, S768I) to assess spectrum of activity .
- Assays : Measure IC50 via MTT assays, monitor apoptosis via Annexin V staining, and assess downstream signaling (phospho-EGFR, phospho-AKT) via Western blotting .
- Controls : Include gefitinib or erlotinib as comparators to highlight afatinib’s irreversible binding advantage .
Q. What are the key considerations for stratifying patients in clinical trials testing afatinib as a first-line therapy for EGFR-mutant NSCLC?
- Mutation Type : Stratify by exon 19 deletions, L858R, and "other" mutations (e.g., compound mutations) due to differential responses .
- Race : Asian vs. non-Asian cohorts, as EGFR mutation prevalence and drug metabolism vary .
- Biomarkers : Include baseline HER2/Her3 expression levels, as afatinib targets multiple ErbB receptors .
Advanced Research Questions
Q. How can contradictory data on afatinib’s survival benefits in phase III trials (e.g., LUX-Lung 3 vs. LUX-Lung 6) be reconciled?
- Trial Design Differences : LUX-Lung 3 used cisplatin/pemetrexed chemotherapy, while LUX-Lung 6 used gemcitabine/cisplatin. Differences in comparator regimens may influence survival outcomes .
- Post-Hoc Analyses : Subgroup analyses reveal survival benefits in patients with exon 19 deletions but not L858R mutations, suggesting mutation-specific efficacy .
- Resistance Mechanisms : Early resistance (e.g., T790M mutations) or co-occurring genetic alterations (e.g., TP53) may confound survival data .
Q. What methodologies are recommended for studying afatinib’s role in overcoming trastuzumab resistance in HER2-positive cancers?
- In Vitro Models : Use HER2-overexpressing gastric cancer (GC) cell lines with acquired trastuzumab resistance. Measure afatinib’s ability to inhibit HER2 phosphorylation and downstream pathways (e.g., PI3K/AKT) .
- Combination Studies : Test afatinib with HER3 inhibitors to block compensatory signaling .
- Patient-Derived Xenografts (PDX) : Validate efficacy in PDX models with HER2 amplification and primary resistance to trastuzumab .
Q. How should researchers address afatinib’s toxicity profile (e.g., diarrhea, rash) when designing dose-escalation studies?
- Dose Modification Protocols : Implement stepwise dose reductions (e.g., 40 mg → 30 mg → 20 mg) guided by tolerability, as used in LUX-Lung trials .
- Prophylactic Measures : Pre-treat with loperamide for diarrhea and topical steroids for rash .
- Pharmacokinetic Monitoring : Measure plasma concentrations to balance efficacy and toxicity, especially in patients with renal impairment .
Q. What experimental approaches can elucidate afatinib’s activity against atypical EGFR mutations (e.g., G719X, L861Q)?
- Structural Modeling : Use molecular dynamics simulations to predict afatinib’s binding affinity to atypical mutations .
- Functional Assays : Compare afatinib’s inhibition of mutant vs. wild-type EGFR in Ba/F3 cells engineered to express specific mutations .
- Clinical Correlates : Analyze real-world data from patients with atypical mutations treated with afatinib, focusing on progression-free survival (PFS) and objective response rates (ORR) .
Methodological Considerations
Q. How can next-generation sequencing (NGS) be integrated into studies on afatinib resistance?
- Pre-/Post-Treatment Biopsies : Perform NGS on tumor samples to identify acquired mutations (e.g., T790M, MET amplification) and co-occurring alterations (e.g., TP53, PIK3CA) .
- Liquid Biopsies : Monitor circulating tumor DNA (ctDNA) for dynamic resistance profiling .
- Data Analysis : Use bioinformatics tools (e.g., Cravat, OncoKB) to annotate mutations and prioritize actionable targets .
Q. What statistical models are appropriate for analyzing patient-reported outcomes (PROs) in afatinib trials?
- Longitudinal Mixed Models : Assess changes in cough, dyspnea, and pain scores over time using EORTC QLQ-C30/LC13 questionnaires .
- Time-to-Event Analysis : Compare time to symptom deterioration between afatinib and chemotherapy arms .
- Adjustment for Confounders : Include baseline performance status and prior therapies as covariates .
Data Contradictions and Validation
Q. How should researchers validate preclinical findings suggesting afatinib synergizes with PARP inhibitors in solid tumors?
- Mechanistic Studies : Assess afatinib’s impact on DNA damage repair (DDR) pathways (e.g., RAD51 foci formation) in BRCA-mutant models .
- Combination Efficacy : Use Chou-Talalay synergy assays to quantify combination indices (CI) in vitro .
- Clinical Translation : Design phase Ib trials with dose-finding cohorts to evaluate safety and preliminary efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
